molecular formula C23H20FN5O3S2 B2783203 N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 310449-39-9

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2783203
CAS No.: 310449-39-9
M. Wt: 497.56
InChI Key: QROHBMZJHORJBL-UHFFFAOYSA-N
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Description

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain and kidney, and are implicated in a range of physiological and pathological processes. Research indicates that this compound acts as a negative gating modulator, stabilizing a closed state of the channel to effectively inhibit its activity. A key study published in Nature Communications identified and characterized this molecule, demonstrating its utility in probing TRPC5 function. Its primary research value lies in investigating the role of TRPC5 in neurological conditions such as anxiety and depression, as well as in kidney diseases like focal and segmental glomerulosclerosis (FSGS). This inhibitor serves as a critical pharmacological tool for elucidating signaling pathways, validating TRPC5 as a therapeutic target, and enabling high-throughput screening for drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S2/c1-32-18-6-3-2-5-17(18)29-20(13-25-22(31)19-7-4-12-33-19)27-28-23(29)34-14-21(30)26-16-10-8-15(24)9-11-16/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROHBMZJHORJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The compound features a triazole ring, a methoxybenzamide moiety, and a fluorophenyl group, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN5O3S, and it possesses several functional groups that may enhance its biological activity. The presence of the triazole ring has been associated with various pharmacological effects, including antifungal and antibacterial activities .

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of triazole have been reported to inhibit key proteins involved in cancer progression such as VEGFR-2 and AKT .

The structure–activity relationship (SAR) studies suggest that modifications to the phenyl rings and the presence of electron-donating groups can enhance cytotoxic activity against specific cancer cell lines .

Antifungal and Antibacterial Activities

The triazole moiety is known for its antifungal properties, making these compounds potential candidates for treating fungal infections. Additionally, some analogs have demonstrated antibacterial effects against various strains of bacteria . The mechanism of action may involve disruption of cell membrane integrity or interference with essential metabolic pathways.

Mechanistic Studies

Research indicates that this compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions further.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against liver cancer cell lines with IC50 values in the micromolar range .
Study 2Investigated the compound's ability to induce apoptosis in various cancer cell lines through caspase activation.
Study 3Evaluated the antibacterial efficacy against Gram-positive and Gram-negative bacteria, showing promising results.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic effects against different cancer types.

Mechanisms of Action:

  • Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
  • Inhibition of Cell Proliferation: Studies have shown that related derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, demonstrating IC50 values lower than standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The presence of the thiadiazole ring enhances the compound's antimicrobial properties. Compounds containing this moiety have been reported to exhibit:

  • Antibacterial Effects: Effective against a range of bacterial strains due to their ability to disrupt bacterial cell membranes.
  • Antifungal Properties: The triazole and thiadiazole functionalities improve the compound's capacity to inhibit fungal growth .

A comparative analysis of structurally similar compounds reveals insights into the biological activity of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Study on Anticancer Activity

A study evaluating the anticancer activity of thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard treatments. For instance, a derivative similar to this compound showed effective apoptosis induction in various cancer cell lines, supporting its potential as an anticancer agent .

Study on Antimicrobial Activity

Research has demonstrated that compounds with the thiadiazole moiety can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays confirmed significant antibacterial activity, suggesting a mechanism involving disruption of bacterial cell membranes .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name / ID Core Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1,2,4-Triazole 2-Methoxyphenyl, thio-ethyl-(4-fluorophenyl carboxamide), methyl-thiophene carboxamide ~529.6 (calculated) Hypothetical: Enhanced lipophilicity N/A
CAS 561295-12-3 1,2,4-Triazole Ethyl, thiophen-2-yl, thio-N-(4-fluorophenyl)acetamide ~403.5 S-Alkylated; no bioactivity reported
Nitrothiophene-Thiazoles (e.g., Compound 9) Thiazole 4-Fluorophenyl, 5-nitrothiophene carboxamide ~361.3 Antibacterial; narrow spectrum
S-Alkylated Triazoles () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl, α-keto S-alkyl ~450–500 Tautomerism confirmed; synthetic stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides under reflux conditions in ethanol or DMF .
  • Step 2 : Introduction of the 4-fluorophenylacetamide moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Thiophene-2-carboxamide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent in dichloromethane .
    • Critical Parameters : Temperature control (±2°C), solvent purity (HPLC-grade), and reaction time optimization (monitored by TLC).

Q. How is the structural integrity of this compound verified post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl singlet at δ 3.8 ppm, fluorophenyl aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z 536.64) .
  • IR Spectroscopy : Peaks for C=O (1680–1700 cm1^{-1}), N-H (3200–3300 cm1^{-1}), and C-S (600–700 cm1^{-1}) bonds confirm functional groups .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance bioactivity?

  • Key Findings :

  • 4-Fluorophenyl Group : Critical for target binding (e.g., kinase inhibition); replacing fluorine with chlorine reduces potency by 40% in enzyme assays .
  • Methoxyphenyl Moiety : Electron-donating groups (e.g., -OCH3_3) improve solubility but may reduce membrane permeability .
  • Thiophene Carboxamide : Substitution with furan decreases metabolic stability (t1/2_{1/2} < 2 hours in liver microsomes) .
    • Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by in vitro screening against target enzymes (e.g., COX-2, EGFR kinase) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50_{50} values for COX-2 inhibition (e.g., 0.5 µM vs. 2.1 µM in separate studies):

  • Root Cause Analysis : Variability in assay conditions (e.g., enzyme source, buffer pH, DMSO concentration >1% inhibits activity) .
  • Mitigation : Standardize protocols using recombinant human enzymes and validate with reference inhibitors (e.g., Celecoxib) .
    • Data Normalization : Report activity as % inhibition at fixed concentrations (e.g., 10 µM) with triplicate measurements .

Q. What computational strategies predict metabolic liabilities of this compound?

  • In Silico Tools :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., thioether oxidation) .
  • Docking Studies : Glide or AutoDock Vina models interactions with aldehyde oxidase (AO) to predict clearance rates .
    • Validation : Compare predictions with in vitro hepatocyte stability assays .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis?

  • Challenge : Low yields (<30%) in triazole cyclization due to side reactions.
  • Solution :

  • Use flow chemistry for precise temperature control (e.g., 80°C ±0.5°C) and reduced residence time .
  • Replace DMF with acetonitrile to minimize byproduct formation .

Q. What strategies improve solubility for in vivo studies?

  • Approaches :

  • Co-solvents : 10% β-cyclodextrin in PBS (pH 7.4) increases solubility 5-fold .
  • Salt Formation : Hydrochloride salt synthesis (improves aqueous solubility to >10 mg/mL) .

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